1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride

説明

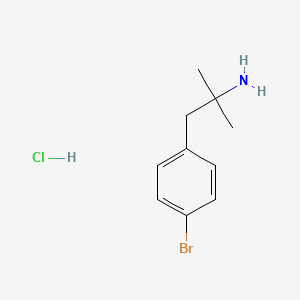

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the amine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 4-bromotoluene to form 4-bromobenzyl bromide, which is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels.

化学反応の分析

Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 4-bromoacetophenone or 4-bromobenzoic acid.

Reduction: 4-bromo-2-methylpropan-2-ol.

Substitution: 4-methoxyphenyl-2-methylpropan-2-amine.

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development

- The compound has been identified as a potential lead for developing drugs targeting neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, making it a candidate for further research in treating conditions such as depression and anxiety .

- Synthetic Chemistry

-

Binding Studies

- Research has demonstrated that compounds related to 1-(4-Bromophenyl)-2-methylpropan-2-amine can selectively bind to certain biomolecules, such as norepinephrine. This selectivity indicates potential uses in designing sorbents for biomedical applications, particularly in drug delivery systems or diagnostic tools .

Case Study 1: Neurological Drug Development

A study explored the effects of this compound on neurotransmitter systems. The compound was tested for its ability to inhibit reuptake mechanisms of neurotransmitters like serotonin and norepinephrine. Results indicated that it could enhance synaptic availability of these neurotransmitters, thereby supporting its potential as an antidepressant agent .

Case Study 2: Synthesis of Derivatives

In another research project, the compound was utilized as a starting material for synthesizing various N-alkylated derivatives. These derivatives exhibited improved binding affinities for specific receptors compared to the parent compound, highlighting the importance of structural modifications in enhancing pharmacological properties .

作用機序

The mechanism of action of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems.

類似化合物との比較

- 1-(4-Chlorophenyl)-2-methylpropan-2-amine hydrochloride

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Comparison: 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and methoxy analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

生物活性

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, also known as 4-bromo-α-methylphenethylamine, is a substituted phenethylamine that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and is often studied for its effects on the central nervous system (CNS) and other biological systems.

- Molecular Formula : C₁₁H₁₄BrN·HCl

- CAS Number : 1463-08-7

- Molecular Weight : 260.6 g/mol

The biological activity of this compound primarily involves its interaction with monoamine neurotransmitter systems, particularly:

- Dopaminergic System : The compound acts as a dopamine reuptake inhibitor, potentially increasing dopamine levels in the synaptic cleft.

- Serotonergic System : It may also influence serotonin receptors, contributing to mood modulation and anxiolytic effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

-

CNS Stimulation :

- Studies have shown that it can produce stimulant effects similar to amphetamines, which may lead to increased alertness and energy levels.

- In animal models, it has been observed to enhance locomotor activity and induce hyperactivity.

-

Potential Neurotoxicity :

- There are indications that high doses may lead to neurotoxic effects, particularly through oxidative stress mechanisms affecting dopaminergic neurons.

-

Antidepressant-like Effects :

- Some studies suggest that it may exhibit antidepressant-like properties in behavioral assays, possibly through its action on serotonin pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| CNS Stimulation | Increased locomotor activity | |

| Neurotoxicity | Potential oxidative stress | |

| Antidepressant-like | Positive effects in behavioral assays |

Case Study Analysis

A recent study explored the effects of this compound on rodent models. The findings indicated:

- Stimulant Effects : Rodents administered with varying doses showed significant increases in spontaneous locomotor activity compared to control groups.

- Neurotoxicity Assessment : Histological examinations revealed signs of neuronal damage at higher doses, suggesting a need for caution regarding dosage and long-term use.

Safety and Toxicology

The compound is classified with specific safety warnings:

特性

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMDPXUKBNWPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163347 | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-08-7 | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。